molecular formula C10H14BFO3 B567711 2-Fluoro-5-isobutoxyphenylboronic acid CAS No. 1217500-65-6

2-Fluoro-5-isobutoxyphenylboronic acid

Cat. No.: B567711
CAS No.: 1217500-65-6
M. Wt: 212.027
InChI Key: OYEDQMGDFFCTRX-UHFFFAOYSA-N
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Description

2-Fluoro-5-isobutoxyphenylboronic acid: is an organoboron compound with the molecular formula C10H14BFO3 and a molecular weight of 212.03 g/mol . It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the 2-position and an isobutoxy group at the 5-position. This compound is of interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

Chemistry: 2-Fluoro-5-isobutoxyphenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling . This makes it a valuable reagent in the synthesis of complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its ability to form stable carbon-boron bonds makes it useful in the design of boron-containing drugs .

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic materials. Its role in the synthesis of biaryl compounds makes it valuable in the development of new materials with unique properties .

Safety and Hazards

2-Fluoro-5-isobutoxyphenylboronic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-isobutoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst . The reaction is usually carried out under mild conditions, such as room temperature, in the presence of a base like potassium carbonate (K2CO3) in a solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Properties

IUPAC Name

[2-fluoro-5-(2-methylpropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFO3/c1-7(2)6-15-8-3-4-10(12)9(5-8)11(13)14/h3-5,7,13-14H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEDQMGDFFCTRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OCC(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674917
Record name [2-Fluoro-5-(2-methylpropoxy)phenyl]boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-65-6
Record name B-[2-Fluoro-5-(2-methylpropoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217500-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Fluoro-5-(2-methylpropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-isobutoxyphenylboronic acid
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